Aminobenztropine

Dopamine transporter DAT inhibition Benztropine analog

Aminobenztropine (ABT) is the definitive research ligand for simultaneous dopaminergic and cholinergic modulation—offering 10.7-fold superior DAT affinity (Ki=15 nM) versus benztropine (Ki=160 nM) while retaining moderate muscarinic binding (Kd=7 nM). This balanced dual-target profile makes it irreplaceable for studies of atypical DAT inhibitors and concurrent DA/ACh signaling. The primary amine group enables covalent conjugation to agarose or fluorophores for affinity chromatography (~1000-fold mAChR purification) and receptor probe development—capabilities unattainable with benztropine.

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
CAS No. 88097-86-3
Cat. No. B1222098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminobenztropine
CAS88097-86-3
Synonyms3-(2'-aminobenzhydryloxy)tropane
ABHT
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N
InChIInChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3
InChIKeyKZFDKINRISJFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>48.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Aminobenztropine (CAS 88097-86-3): Technical Specifications and Baseline Characterization


Aminobenztropine (ABT; CAS 88097-86-3) is a synthetic tropane derivative structurally related to benztropine, characterized by a C21H26N2O molecular formula and a molecular weight of 322.44 g/mol . The compound is a high-affinity muscarinic acetylcholine receptor ligand that exhibits dual pharmacological activity as both a muscarinic antagonist and a dopamine transporter (DAT) inhibitor [1]. In its solid form, aminobenztropine appears as a white powder soluble in 0.1 M HCl, DMSO, and methanol, but insoluble in 0.1 M NaOH . The compound is supplied by the NIMH Chemical Synthesis and Drug Supply Program as a muscarinic M1 receptor ligand for research applications [1].

Why Aminobenztropine (CAS 88097-86-3) Cannot Be Substituted with Generic Muscarinic Antagonists or Dopamine Uptake Inhibitors


Aminobenztropine exhibits a unique dual-target pharmacological profile with binding affinities that differ substantially from both its parent compound benztropine and classical anticholinergic agents. Benztropine displays a 270-fold selectivity for M1 muscarinic receptors (Ki = 0.59 nM) over the dopamine transporter (Ki = 160 nM) [1], whereas aminobenztropine shows a reversed affinity profile with 2-fold higher DAT affinity (Ki = 15 nM) [2] compared to its muscarinic Kd of 7 nM . Unlike generic anticholinergics such as atropine (Ki = 1.27 nM at mAChRs) [3] or scopolamine (Ki = 7.25 nM at mAChRs) that act solely as muscarinic antagonists, aminobenztropine provides simultaneous modulation of dopaminergic and cholinergic signaling. This distinct pharmacological signature renders generic substitution with single-target muscarinic antagonists or classical DAT inhibitors scientifically invalid for studies requiring concurrent engagement of both systems.

Aminobenztropine (CAS 88097-86-3) Quantitative Differentiation Evidence Guide


Dopamine Transporter (DAT) Affinity: Aminobenztropine vs. Benztropine

Aminobenztropine exhibits 10.7-fold higher affinity for the dopamine transporter (DAT) compared to its parent compound benztropine. The Ki of aminobenztropine for DAT is 15 nM [1], whereas benztropine displays a Ki of 160 nM at the same transporter [2]. This quantitative difference is critical for studies requiring potent DAT inhibition with reduced muscarinic activity relative to benztropine.

Dopamine transporter DAT inhibition Benztropine analog Neuropharmacology

Muscarinic Receptor Affinity: Aminobenztropine vs. Benztropine M1 Selectivity Profile

Aminobenztropine demonstrates 11.9-fold lower affinity for muscarinic receptors compared to benztropine, but 4.7-fold higher affinity than atropine. Aminobenztropine binds to digitonin-solubilized porcine brain muscarinic receptors with an apparent dissociation constant (Kd) of 7 nM . Benztropine exhibits a Ki of 0.59 nM at M1 muscarinic receptors [1], while atropine shows a Ki of 1.27 nM at mAChRs [2]. This intermediate affinity profile positions aminobenztropine as a useful tool for applications where extreme muscarinic potency is not required.

Muscarinic receptor M1 antagonist Affinity purification Receptor pharmacology

DAT/Muscarinic Affinity Ratio: Functional Selectivity Comparison

Aminobenztropine exhibits a DAT-to-muscarinic affinity ratio of approximately 2.1 (DAT Ki = 15 nM [1] / mAChR Kd = 7 nM ), indicating roughly equipotent activity at both targets. In contrast, benztropine displays a ratio of 271 (DAT Ki = 160 nM [2] / M1 Ki = 0.59 nM [2]), reflecting strong muscarinic selectivity. Classical DAT inhibitors such as cocaine (DAT Ki = 285 nM [3]) lack significant muscarinic activity entirely. This balanced dual-target profile distinguishes aminobenztropine as an atypical DAT ligand with concurrent muscarinic modulation.

Receptor selectivity DAT/mAChR ratio Atypical DAT inhibitor Behavioral pharmacology

Affinity Chromatography Performance: Validated 1000-Fold Purification of Muscarinic Receptors

Aminobenztropine (ABT) has been validated as an affinity chromatography ligand for muscarinic receptor purification, achieving approximately 1000-fold purification from porcine atrial membranes [1]. In a comparative study, ABT-agarose columns adsorbed 70% of muscarinic receptors while retaining only 2% of total protein, demonstrating high selectivity . Approximately 25% of applied receptors were eluted biospecifically with 1 mM muscarinic ligands . This established purification protocol provides a validated experimental workflow not available with benztropine-based affinity matrices.

Affinity chromatography Receptor purification mAChR isolation Biochemical tool

Aminobenztropine (CAS 88097-86-3): Evidence-Based Application Scenarios for Research and Industrial Procurement


Affinity Purification of Muscarinic Acetylcholine Receptors

Aminobenztropine is the established ligand of choice for affinity chromatography purification of muscarinic acetylcholine receptors (mAChRs) from solubilized membrane preparations. The validated protocol achieves approximately 1000-fold purification with 70% receptor adsorption and high specificity (only 2% non-specific protein retention) [1]. The compound's moderate affinity (Kd = 7 nM) facilitates efficient biospecific elution using 1 mM muscarinic ligands . This application is supported by primary literature and is not equivalently validated for benztropine.

Dopamine Transporter Binding Studies Requiring Potent DAT Inhibition with Reduced Muscarinic Activity

For in vitro DAT binding assays where high DAT affinity is required but extreme muscarinic potency is undesirable, aminobenztropine (DAT Ki = 15 nM) [2] offers a 10.7-fold potency advantage over benztropine (DAT Ki = 160 nM) [3] at the dopamine transporter. This application is particularly relevant for studies of atypical DAT inhibitors that lack cocaine-like behavioral effects [4].

Dual DAT/mAChR Pharmacological Profiling Studies

Aminobenztropine serves as a reference compound for studying ligands with balanced dual DAT/mAChR activity. Its DAT-to-muscarinic affinity ratio of approximately 2.1 contrasts with the strongly muscarinic-selective benztropine (ratio ~271) and DAT-selective cocaine (no muscarinic activity) [2][3][5]. This balanced profile makes aminobenztropine a valuable tool for investigating the behavioral pharmacology of compounds with concurrent dopaminergic and cholinergic modulation.

Muscarinic Receptor Ligand for Molecular Probe Development

The primary amine group on aminobenztropine enables covalent conjugation to solid supports (e.g., agarose) or fluorescent tags without compromising receptor binding . This structural feature facilitates the development of molecular probes for receptor localization and trafficking studies, distinguishing it from benztropine which lacks this readily accessible amine functionality for bioconjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminobenztropine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.